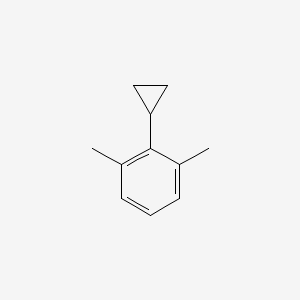
2-Cyclopropyl-1,3-dimethylbenzene
描述
2-Cyclopropyl-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It features a benzene ring substituted with two methyl groups and a cyclopropyl group. The presence of the cyclopropyl group imparts unique chemical properties to the compound, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,3-dimethylbenzene typically involves the alkylation of 1,3-dimethylbenzene (m-xylene) with a cyclopropyl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts alkylation process.
化学反应分析
Types of Reactions
2-Cyclopropyl-1,3-dimethylbenzene can undergo various chemical reactions, including:
-
Electrophilic Aromatic Substitution (EAS)
Reactions: Nitration, sulfonation, halogenation, and Friedel-Crafts acylation.
Conditions: Typically involve strong acids or Lewis acids as catalysts.
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
-
Reduction
Reagents: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Products: Reduction of the aromatic ring can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Sulfonation: Fuming sulfuric acid (H2SO4) at elevated temperatures.
Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
科学研究应用
2-Cyclopropyl-1,3-dimethylbenzene has several applications in scientific research, including:
-
Chemistry
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its unique reactivity due to the presence of the cyclopropyl group.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
-
Medicine
- Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
-
Industry
- Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Cyclopropyl-1,3-dimethylbenzene in chemical reactions typically involves the activation of the benzene ring through the electron-donating effects of the methyl groups. This activation facilitates electrophilic aromatic substitution reactions. The cyclopropyl group can also participate in ring-opening reactions under certain conditions, leading to the formation of reactive intermediates.
相似化合物的比较
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): Lacks the cyclopropyl group, making it less reactive in certain chemical reactions.
2-Cyclopropylbenzene: Lacks the additional methyl groups, resulting in different reactivity and properties.
1,3,5-Trimethylbenzene (Mesitylene): Contains an additional methyl group, leading to different steric and electronic effects.
Uniqueness
2-Cyclopropyl-1,3-dimethylbenzene is unique due to the presence of both the cyclopropyl and methyl groups, which impart distinct chemical properties. The cyclopropyl group introduces ring strain, making the compound more reactive in certain reactions, while the methyl groups enhance the electron density on the benzene ring, facilitating electrophilic aromatic substitution.
属性
IUPAC Name |
2-cyclopropyl-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-8-4-3-5-9(2)11(8)10-6-7-10/h3-5,10H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGASVBATYMYOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90708462 | |
| Record name | 2-Cyclopropyl-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90708462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36825-29-3 | |
| Record name | 2-Cyclopropyl-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90708462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the preferred conformation of 2-cyclopropyl-1,3-dimethylbenzene in solution, and how does it differ from cyclopropylbenzene?
A1: Unlike cyclopropylbenzene (where the bisected conformer with a torsional angle (Θ) of 0° is preferred), this compound prefers the perpendicular conformation in solution []. This means the torsional angle (Θ) between the C(1)—H bond of the cyclopropyl group and the plane of the benzene ring is 90° []. This preference is attributed to the steric hindrance caused by the two ortho-methyl groups in this compound [].
Q2: How does the rotational barrier around the cyclopropyl-aryl bond in this compound compare to that of cyclopropylbenzene, and what is the reason for this difference?
A2: The rotational barrier around the cyclopropyl-aryl bond is significantly higher in this compound compared to cyclopropylbenzene. While cyclopropylbenzene has a negligible barrier, the barrier for this compound is estimated to be 6.4 kJ/mol based on NMR coupling constants and assuming a two-fold rotational potential []. This difference arises from the steric interactions between the cyclopropyl group and the two ortho-methyl groups in this compound, which create a significant energy barrier for the molecule to overcome during rotation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


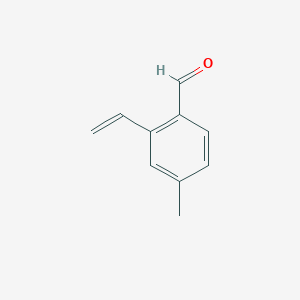
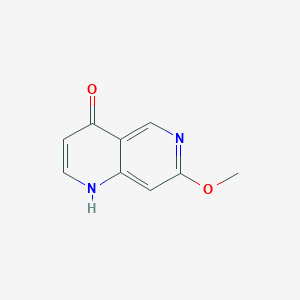
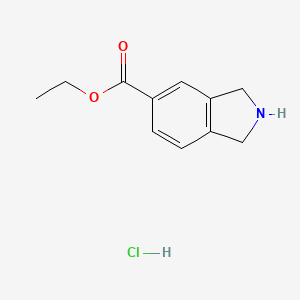
![Imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1396540.png)
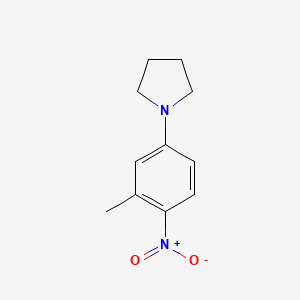


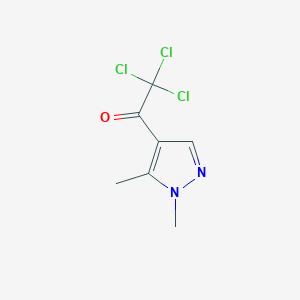
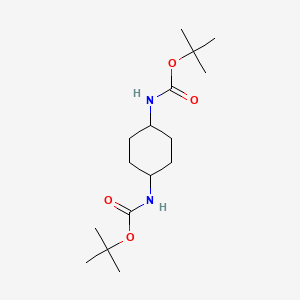

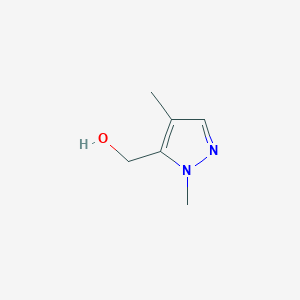
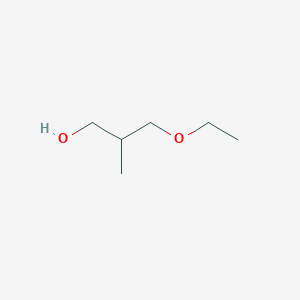
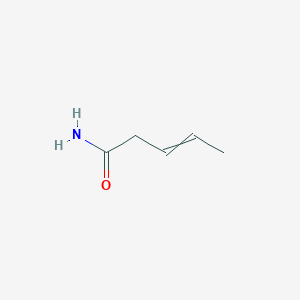
![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)
